molecular formula C9H9N3O2S2 B13900823 5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine

5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13900823
M. Wt: 255.3 g/mol
InChI Key: HAOSKIWWMPHBND-UHFFFAOYSA-N
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Description

5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a thiadiazole ring substituted with a 4-methylsulfonylphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methylsulfonylphenylhydrazine with carbon disulfide and an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to target multiple molecular pathways makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H9N3O2S2/c1-16(13,14)7-4-2-6(3-5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12)

InChI Key

HAOSKIWWMPHBND-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(S2)N

Origin of Product

United States

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